N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzoxazole and benzofuran moiety. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the reaction of 5,6-dimethyl-1,3-benzoxazole with a suitable benzofuran derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzoxazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole and benzofuran moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Uniqueness
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of benzoxazole and benzofuran rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-11-19-21(12-15(14)2)29-24(26-19)16-7-9-18(10-8-16)25-23(27)22-13-17-5-3-4-6-20(17)28-22/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBOEFZDNYTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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